molecular formula C19H20FN3O3S B2765280 N-{3-[5-(4-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851718-65-5

N-{3-[5-(4-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2765280
CAS No.: 851718-65-5
M. Wt: 389.45
InChI Key: RZKWXHKROOKFRG-UHFFFAOYSA-N
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Description

This compound is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 4-fluorophenyl group at position 5, a propanoyl moiety at position 1, and a methanesulfonamide group attached to the meta-position of the phenyl ring at position 2. The compound’s synthesis likely involves cyclocondensation of chalcone precursors with hydrazine derivatives, followed by sulfonylation . Structural validation via X-ray crystallography (using SHELX software) confirms its dihydro-pyrazole backbone and substituent orientations .

Properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-3-19(24)23-18(13-7-9-15(20)10-8-13)12-17(21-23)14-5-4-6-16(11-14)22-27(2,25)26/h4-11,18,22H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKWXHKROOKFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-(4-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves multiple steps. The initial step typically includes the formation of the dihydropyrazole ring, followed by the introduction of the fluorophenyl and propanoyl groups. The final step involves the attachment of the methanesulfonamide group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-(4-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

N-{3-[5-(4-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has diverse scientific research applications due to its unique properties

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[5-(4-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazoline derivatives are widely studied for their diverse biological activities, with structural variations significantly impacting their properties. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Pyrazoline Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities Reference
Target Compound : N-{3-[5-(4-Fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide 5-(4-Fluorophenyl), 1-propanoyl, 3-(methanesulfonamide-phenyl) ~417.44 Structural stability (X-ray confirmed); potential kinase inhibition inferred from sulfonamide moiety
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3 in ) 5-(4-Chlorophenyl), 1-acetyl, 3-(4-fluorophenyl) ~358.80 Confirmed crystal structure; no bioactivity reported
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide () 5-(2-Fluorophenyl), 1-(3-chlorophenylsulfonyl), 3-(ethanesulfonamide-phenyl) ~523.94 Enhanced lipophilicity due to chlorophenyl and ethylsulfonamide groups
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide () 5-Aryl, 1-benzenesulfonamide, 3-(4-hydroxyphenyl) ~380–420 (varies by aryl) Carbonic anhydrase inhibition (IC50: 10–50 nM); moderate cytotoxicity
N-{3-[1-Isobutyryl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide () 5-(2-Methylphenyl), 1-isobutyryl, 3-(methanesulfonamide-phenyl) ~425.52 Increased steric bulk from isobutyryl; potential solubility challenges

Key Findings

Substituent Effects on Bioactivity: The methanesulfonamide group in the target compound may enhance binding to enzymatic targets (e.g., kinases or carbonic anhydrases) compared to acetyl or aldehyde-substituted analogs (e.g., Compounds 1–4 in ) .

Structural Stability :

  • X-ray data () confirm that electron-withdrawing groups (e.g., 4-fluorophenyl) stabilize the pyrazoline ring through resonance effects, whereas bulky substituents (e.g., isobutyryl in ) induce torsional strain .

Synthetic Accessibility :

  • The target compound’s methanesulfonamide group requires post-cyclization sulfonylation, a step shared with ’s benzenesulfonamide derivatives but absent in simpler acetylated analogs () .

Biological Potential: While the target compound lacks explicit bioactivity data in the provided evidence, structurally related benzenesulfonamides () show nanomolar carbonic anhydrase inhibition, suggesting a plausible mechanism of action for the target .

Methodological Considerations

  • Structural Validation : SHELX software () remains the gold standard for refining pyrazoline crystal structures, ensuring accurate bond lengths and angles for comparative studies .
  • Limitations : Bioactivity data for the target compound are absent in the provided evidence; inferences are drawn from analogs with shared functional groups (e.g., sulfonamides in ) .

Biological Activity

N-{3-[5-(4-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antitumor, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C19H20FN3O3S. Its structure features a pyrazole moiety, which is known for various biological activities. The presence of the 4-fluorophenyl group enhances its pharmacological properties due to the electron-withdrawing effect of the fluorine atom.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to this compound have been shown to inhibit key enzymes involved in cancer cell proliferation:

  • BRAF(V600E) Inhibition : Studies have demonstrated that certain pyrazole derivatives effectively inhibit BRAF(V600E), a common mutation in melanoma.
  • EGFR Inhibition : The compound may also target the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in various cancers.

A study highlighted that specific pyrazole derivatives displayed IC50 values in the low micromolar range against cancer cell lines, indicating potent antitumor effects .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are supported by molecular docking studies that suggest strong interactions with inflammatory mediators:

  • COX Inhibition : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • Cytokine Modulation : The compound may modulate cytokine production, reducing inflammation in vitro.

In vitro assays have confirmed that derivatives exhibit significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. This compound has shown promise against various bacterial strains:

  • Broad-Spectrum Activity : Research indicates effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The antimicrobial effects are believed to result from disruption of bacterial cell membranes and inhibition of DNA synthesis.

Case studies have reported minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL for several pathogens .

Summary of Research Findings

Activity Mechanism IC50/MIC Values
AntitumorBRAF(V600E) & EGFR inhibitionLow micromolar range
Anti-inflammatoryCOX inhibition & cytokine modulationSignificant reduction
AntimicrobialDisruption of cell membranes10–50 µg/mL

Q & A

What are the standard synthetic protocols for preparing N-{3-[5-(4-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions, including:

  • Suzuki-Miyaura coupling for attaching aromatic substituents (e.g., fluorophenyl groups) to the pyrazole core.
  • Nucleophilic substitution to introduce the methanesulfonamide group using methanesulfonyl chloride under basic conditions .
    Key optimization parameters include:
  • Temperature control (60–80°C for coupling reactions).
  • Solvent selection (e.g., ethanol or DMF for polar intermediates).
  • Catalyst systems (e.g., palladium catalysts for cross-coupling) .
    Purification is achieved via recrystallization or column chromatography, monitored by TLC or HPLC .

Which analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent connectivity and diastereomeric purity. For example, the pyrazole ring protons resonate at δ 3.5–4.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed m/z ≈ 503.56 for related analogs) .
  • X-ray crystallography: Resolves 3D conformation and hydrogen-bonding networks. SHELX software is commonly used for refinement .

How is the biological activity of this compound assessed in enzyme inhibition studies?

Answer:

  • Enzyme assays: IC50 values are determined using fluorogenic substrates (e.g., for kinases or proteases).
  • Molecular docking: Software like AutoDock predicts binding modes to active sites, guided by crystallographic data .
  • Surface plasmon resonance (SPR): Measures real-time binding kinetics (e.g., KD values) .

What advanced strategies are employed to resolve contradictory bioactivity data across different studies?

Answer: Contradictions often arise from:

  • Structural analogs: Minor substituent changes (e.g., fluorophenyl vs. thiophene) alter binding affinity .
  • Assay conditions: Variations in pH, ionic strength, or co-solvents (e.g., DMSO) impact solubility and activity .
    Methodological solutions include:
  • Meta-analysis of structure-activity relationships (SAR) across analogs.
  • Standardized protocols for buffer composition and compound handling .

How can computational methods enhance the synthesis and optimization of this compound?

Answer:

  • Reaction path search algorithms (e.g., via ICReDD) predict optimal reaction conditions using quantum chemical calculations .
  • Density Functional Theory (DFT): Models transition states to identify rate-limiting steps in propanoyl group attachment .
  • Machine learning: Analyzes historical reaction data to recommend solvent/catalyst combinations .

What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Answer:
Common issues include:

  • Disorder in flexible groups (e.g., propanoyl side chains), resolved using SHELXL’s PART instruction .
  • Twinning: Managed via TWIN law refinement in SHELX .
    Example crystal data for analogs:
ParameterValue (from )
Space groupP21/c
a, b, c (Å)6.5449, 26.1030, 14.3818
β (°)100.604
V (ų)2415.0

How do substituents on the pyrazole ring influence physicochemical properties?

Answer:

  • Electron-withdrawing groups (e.g., -F) increase metabolic stability but reduce solubility.
  • Hydrophobic substituents (e.g., thiophene) enhance membrane permeability .
    Table: Substituent Effects
SubstituentLogPSolubility (µg/mL)
4-Fluorophenyl3.212.5
Thiophene-2-carbonyl2.88.7

What methodological approaches validate the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies: Exposure to heat (40–60°C), light, and pH extremes (1–13) monitored via HPLC .
  • LC-MS/MS: Identifies degradation products (e.g., hydrolysis of the sulfonamide group) .

How are quantitative structure-activity relationship (QSAR) models developed for this compound?

Answer:

  • Descriptor selection: Molecular weight, polar surface area, and H-bond acceptors/donors are calculated .
  • Partial Least Squares (PLS) regression: Correlates descriptors with bioactivity data (e.g., pIC50) .
  • Validation: Leave-one-out cross-validation ensures model robustness (R² > 0.7) .

What strategies are used to mitigate polymorphism during crystallization?

Answer:

  • Solvent screening: High-polarity solvents (e.g., methanol) favor stable polymorphs .
  • Seeding: Introduces pre-formed crystals to control nucleation .
  • Differential Scanning Calorimetry (DSC): Detects polymorphic transitions during heating .

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